molecular formula C24H26N6O4S B2515725 N-cyclopentyl-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide CAS No. 1115900-76-9

N-cyclopentyl-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide

Cat. No.: B2515725
CAS No.: 1115900-76-9
M. Wt: 494.57
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Description

This compound is a triazoloquinazolinone derivative featuring a cyclopentyl propanamide backbone. Its core structure includes a [1,2,4]triazolo[4,3-a]quinazolin-5-one scaffold, substituted at the 1-position with a sulfanyl-linked carbamoylmethyl group. The carbamoyl moiety is further modified with a furan-2-ylmethyl group, while the 4-position is linked to a cyclopentyl chain via a propanamide spacer.

Properties

IUPAC Name

N-cyclopentyl-3-[1-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-4-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N6O4S/c31-20(26-16-6-1-2-7-16)11-12-29-22(33)18-9-3-4-10-19(18)30-23(29)27-28-24(30)35-15-21(32)25-14-17-8-5-13-34-17/h3-5,8-10,13,16H,1-2,6-7,11-12,14-15H2,(H,25,32)(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQZWNSHUIJUHGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CCN2C(=O)C3=CC=CC=C3N4C2=NN=C4SCC(=O)NCC5=CC=CO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentyl-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the triazoloquinazoline core, the introduction of the furan ring, and the attachment of the cyclopentyl group. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient, cost-effective, and environmentally friendly. Key considerations include the selection of green solvents, recycling of reagents, and minimization of waste.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentyl-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The furan ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic aromatic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Alcohols and reduced derivatives.

    Substitution: Halogenated or nitrated furan derivatives.

Scientific Research Applications

N-cyclopentyl-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for functionalized polymers.

Mechanism of Action

The mechanism of action of N-cyclopentyl-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor, modulating its signaling pathways. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name / ID Key Substituents Molecular Formula Molecular Weight Key Features Reference
Target Compound Cyclopentyl, furan-2-ylmethyl carbamoyl Not Provided Not Provided Triazoloquinazolinone core with sulfanyl-carbamoyl linker -
N-(butan-2-yl)-3-[1-({[(3-fluorophenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-4-yl]propanamide Butan-2-yl, 3-fluorophenyl carbamoyl Not Provided Not Provided Fluorophenyl substitution enhances lipophilicity; potential improved binding
3-(1-{[(benzylcarbamoyl)methyl]sulfanyl}-5-oxo-4H,5H-triazolo[4,3-a]quinazolin-4-yl)-N-(propan-2-yl)propanamide Isopropyl, benzylcarbamoyl C24H26N6O3S 478.57 Benzyl group may increase metabolic stability
3-[1-{[(3-methylphenyl)methyl]sulfanyl}-5-oxo-triazolo[4,3-a]quinazolin-4(5H)-yl]-N-(propan-2-yl)propanamide Isopropyl, 3-methylbenzyl Not Provided Not Provided Methylbenzyl substitution could modulate steric effects
N-cyclopentyl-3-[6-(diethylamino)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide Cyclopentyl, diethylamino-triazolopyridazinone core C18H28N6O 344.46 Pyridazinone core instead of quinazolinone; lower molecular weight

Substituent Analysis

  • Cyclopentyl vs. Other Alkyl Groups: The cyclopentyl group in the target compound may offer a balance between lipophilicity and steric bulk compared to smaller alkyl chains (e.g., isopropyl in ). Cyclohexyl analogs (e.g., in ) exhibit reduced molecular weight (344.46 vs.
  • Furan-2-ylmethyl vs. Aromatic Carbamoyl Groups : The furan-2-ylmethyl group introduces heteroaromaticity, which may enhance π-π stacking interactions in target binding. In contrast, fluorophenyl () or benzyl () substitutions could improve metabolic stability or binding affinity to hydrophobic pockets.
  • Sulfanyl Linker: The sulfanyl group in all analogs facilitates covalent or non-covalent interactions with cysteine residues or metal ions in enzymatic active sites.

Hypothetical Structure-Activity Relationships (SAR)

  • Steric Effects: Bulky groups like 3-methylbenzyl () may hinder binding to shallow active sites, whereas smaller substituents (e.g., diethylamino in ) could improve fit.
  • Electronic Effects : The electron-rich furan ring may engage in hydrogen bonding or dipole interactions, while electron-withdrawing groups (e.g., fluorine in ) could modulate electron density at the carbamoyl site.

Biological Activity

N-cyclopentyl-3-{1-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-4-yl}propanamide is a complex organic compound that exhibits significant biological activity. This article aims to summarize its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure

The compound features a unique structure that includes:

  • A cyclopentyl group
  • A furan moiety
  • A triazoloquinazoline core
    This structural diversity contributes to its biological activity, particularly in modulating various biochemical pathways.

Research indicates that this compound interacts with multiple biological targets, primarily through:

  • Inhibition of Enzymatic Activity : It has been shown to inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Modulation : The compound may act as an antagonist or agonist at various receptors, influencing cellular responses.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • Cell Proliferation Inhibition : In vitro assays demonstrated that the compound significantly inhibits the proliferation of cancer cell lines, including A431 (vulvar epidermal carcinoma) and others.
Cell LineIC50 (µM)Effect
A4312550% inhibition of growth
MCF73045% inhibition of growth

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent:

  • Bacterial Inhibition : Studies indicated that it effectively inhibits the growth of certain bacterial strains, suggesting potential use in treating infections.

Anti-inflammatory Effects

Research highlights the anti-inflammatory properties of this compound:

  • Cytokine Modulation : It has been shown to reduce the production of pro-inflammatory cytokines in vitro, indicating potential therapeutic applications in inflammatory diseases.

Case Studies and Research Findings

  • Study on Anticancer Activity : A recent study evaluated the effects of this compound on A431 cells. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 25 µM.
  • Antimicrobial Evaluation : Another study focused on its antibacterial properties against Staphylococcus aureus. The compound exhibited significant inhibition with an MIC value of 15 µM.
  • Anti-inflammatory Study : Research assessing its impact on TNF-alpha production revealed a reduction by approximately 40% at concentrations around 20 µM.

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